Kanamycin B
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Overview
Description
Kanamycin B is an aminoglycoside antibiotic produced by the bacterium Streptomyces kanamyceticus. It is part of a group of antibiotics that includes kanamycin A, kanamycin C, and kanamycin X. This compound is known for its effectiveness against a broad spectrum of bacteria, including Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kanamycin B is primarily produced through fermentation processes involving Streptomyces kanamyceticus. The biosynthesis of this compound involves several enzymatic steps, including the conversion of precursor molecules into the final antibiotic compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation. The process includes the cultivation of Streptomyces kanamyceticus in nutrient-rich media, followed by extraction and purification of the antibiotic. Genetic engineering techniques have been employed to enhance the yield of this compound by manipulating the biosynthetic pathways .
Chemical Reactions Analysis
Types of Reactions: Kanamycin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form keto derivatives.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the antibiotic’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are employed under specific conditions.
Major Products: The major products formed from these reactions include modified kanamycin derivatives with altered antibacterial properties .
Scientific Research Applications
Kanamycin B has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study aminoglycoside antibiotics.
Biology: Employed in genetic research to select for bacteria carrying kanamycin resistance genes.
Medicine: Utilized in the treatment of bacterial infections, particularly those caused by gram-negative bacteria.
Industry: Applied in the production of genetically modified organisms and in the development of new antibiotics
Mechanism of Action
Kanamycin B exerts its effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site in the 16S ribosomal RNA, causing misreading of transfer RNA and inhibiting protein synthesis. This ultimately leads to bacterial cell death .
Comparison with Similar Compounds
Kanamycin A: Another aminoglycoside antibiotic with a similar structure but different functional groups.
Neomycin: An aminoglycoside with a broader spectrum of activity but higher toxicity.
Gentamicin: A related aminoglycoside with different pharmacokinetic properties.
Uniqueness of Kanamycin B: this compound is unique due to its specific binding interactions and lower toxicity compared to other aminoglycosides. It has a distinct set of functional groups that confer unique antibacterial properties .
Biological Activity
Kanamycin B is an aminoglycoside antibiotic derived from Micromonospora purpurea, primarily used to treat infections caused by Gram-negative bacteria. This compound exhibits a range of biological activities beyond its traditional role as an antibiotic, influencing various cellular processes in bacteria.
This compound functions by binding to the 30S ribosomal subunit, disrupting protein synthesis in bacteria. This binding leads to misreading of mRNA, resulting in the production of nonfunctional or toxic proteins. The effectiveness of this compound is influenced by its ability to penetrate bacterial cell walls and its affinity for ribosomal RNA.
Transcriptomic Studies
Recent studies have highlighted the broader biological effects of this compound on bacterial cells, particularly Escherichia coli. Transcriptome profiling revealed that treatment with subinhibitory concentrations (0.5 and 1 μM) resulted in significant changes in gene expression related to:
- Microbial Metabolism : Alterations were noted in genes involved in nitrogen metabolism and oxidative phosphorylation.
- Biofilm Formation : this compound influenced genes associated with biofilm development, suggesting a role in microbial community dynamics.
- Two-Component Systems : Changes in signaling pathways were observed, indicating potential impacts on bacterial response mechanisms to environmental stressors .
Antimicrobial Activity
This compound exhibits potent antibacterial properties against a variety of pathogens, including Mycobacterium tuberculosis. Research has demonstrated its efficacy against multidrug-resistant strains, making it a valuable option in clinical settings. The compound's activity can be enhanced through structural modifications, leading to the development of derivatives with improved efficacy and reduced resistance profiles .
Case Studies
- Resistance Mechanisms : A study on this compound derivatives showed that certain modifications could reduce susceptibility to enzymatic degradation by aminoglycoside-modifying enzymes (AMEs). For instance, derivatives with longer alkyl chains displayed enhanced antimicrobial activity while being less affected by AMEs .
- Clinical Applications : In clinical settings, this compound has been used effectively for the prophylactic treatment of infections following surgical procedures. Its application has been studied in various contexts, including preventing infections from tick bites in Lyme disease-endemic areas .
Comparative Bioactivity Table
Compound | Antibacterial Activity | Antifungal Activity | Resistance Profile |
---|---|---|---|
This compound | High | Moderate | Moderate |
KANB Derivative 1 | Very High | High | Low |
KANB Derivative 2 | Moderate | Very High | Low |
Properties
IUPAC Name |
5-amino-2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKLOUVUUNMCJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N5O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859885 |
Source
|
Record name | 4,6-Diamino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.